molecular formula C8H11BrN2 B13909970 2-Bromo-n-propylpyridin-4-amine

2-Bromo-n-propylpyridin-4-amine

Cat. No.: B13909970
M. Wt: 215.09 g/mol
InChI Key: QSDCXGIKBADPPJ-UHFFFAOYSA-N
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Description

Reactivity at the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is a key site for chemical modification. This position is electronically activated toward several classes of reactions, making it a valuable handle for introducing molecular complexity.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is particularly enhanced at the α- (2 and 6) and γ- (4) positions, where the negative charge of the intermediate Meisenheimer complex can be stabilized by resonance involving the electronegative nitrogen atom. organic-chemistry.org In 2-Bromo-n-propylpyridin-4-amine, the bromine atom at the 2-position is susceptible to displacement by strong nucleophiles.

The presence of the electron-donating amino group at the 4-position and the n-propyl group at the 5-position can modulate this reactivity. However, the fundamental activation of the 2-position by the ring nitrogen remains a dominant factor. Reactions with various nucleophiles, such as alkoxides, thiolates, and amines, can be expected to proceed under appropriate conditions, leading to the corresponding substituted pyridines. For instance, reactions of similar 2-bromopyridines with amines have been well-documented, proceeding via an SNAr mechanism to yield aminopyridine derivatives. researchwithrutgers.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C-Br bond at the 2-position readily participates in the oxidative addition step of the catalytic cycle.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide. This compound can be coupled with various aryl or vinyl boronic acids or their esters to produce highly substituted biaryl and vinyl pyridine compounds. These reactions are typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)2, in the presence of a phosphine (B1218219) ligand and a base.

Table 1: Representative Conditions for Suzuki Coupling of this compound
Coupling PartnerCatalystLigandBaseSolventTemperatureProduct Type
Arylboronic AcidPd(OAc)2 or Pd(PPh3)4PPh3, SPhos, or XPhosK2CO3, K3PO4, or Cs2CO3Dioxane/H2O, Toluene, or DMF80-110 °C2-Aryl-n-propylpyridin-4-amine
Vinylboronic AcidPd(dppf)Cl2dppfNa2CO3DME90 °C2-Vinyl-n-propylpyridin-4-amine

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an organic halide and an alkene. researchgate.net This reaction allows for the introduction of vinyl groups onto the pyridine ring. This compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield 2-alkenyl-n-propylpyridin-4-amines. researchgate.netcolab.ws

Table 2: Representative Conditions for Heck Coupling of this compound
Coupling PartnerCatalystLigandBaseSolventTemperatureProduct Type
StyrenePd(OAc)2P(o-tolyl)3Et3NAcetonitrile or DMF80-120 °C2-Styryl-n-propylpyridin-4-amine
n-Butyl acrylatePd(OAc)2None (ligandless)K2CO3DMF or NMP100-140 °C(E)-n-Butyl 3-(4-amino-5-propylpyridin-2-yl)acrylate

Sonogashira Coupling: The Sonogashira reaction is a coupling reaction between a terminal alkyne and an aryl or vinyl halide. sci-hub.seidexlab.com Research on the closely related 2-amino-3-bromopyridines has shown that they are excellent substrates for Sonogashira coupling. By analogy, this compound can be effectively coupled with a variety of terminal alkynes. This reaction typically employs a dual catalyst system of a palladium complex and a copper(I) salt, along with a base, often an amine which can also serve as the solvent.

Table 3: Representative Conditions for Sonogashira Coupling of this compound
Coupling PartnerCatalyst SystemBaseSolventTemperatureProduct Type
PhenylacetylenePd(CF3COO)2 / PPh3 / CuIEt3NDMF100 °C2-(Phenylethynyl)-n-propylpyridin-4-amine
1-HexynePd(PPh3)2Cl2 / CuIEt3NTHF65 °C2-(Hex-1-yn-1-yl)-n-propylpyridin-4-amine

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. While the starting material, this compound, already contains an amino group, the bromine atom at the 2-position can be reacted with a different primary or secondary amine to generate unsymmetrical diaminopyridine derivatives. This transformation is valuable for creating complex nitrogen-containing scaffolds. Studies have demonstrated the successful amination of various 2-bromopyridines.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound
Coupling PartnerCatalystLigandBaseSolventTemperatureProduct Type
AnilinePd2(dba)3BINAPNaOtBuToluene80-110 °CN2-Phenyl-5-propylpyridine-2,4-diamine
MorpholinePd(OAc)2XPhosCs2CO3Dioxane100 °C2-Morpholino-5-propylpyridin-4-amine

Radical Reactions and Reductive Debromination

The carbon-bromine bond can undergo cleavage to generate radical intermediates, although these reactions are less common than the palladium-catalyzed pathways. A more synthetically useful transformation is reductive debromination, where the bromine atom is replaced by a hydrogen atom. This can be achieved through various methods, most notably catalytic hydrogenation. organic-chemistry.org

Using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, the C-Br bond can be selectively cleaved. organic-chemistry.org This reaction is often performed in a solvent like methanol (B129727) or ethanol, and a base such as sodium bicarbonate may be added to neutralize the HBr byproduct. This method is particularly valuable for removing the bromine atom after it has served its purpose as a directing or activating group in a synthetic sequence. Bromides are generally reduced more readily than other functional groups like chlorides or nitriles, allowing for selective dehalogenation. organic-chemistry.org

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound retains its characteristic Lewis basicity and nucleophilicity, enabling reactions at this site.

Protonation and Basicity Studies

The pyridine nitrogen can be readily protonated by acids to form a pyridinium (B92312) salt. The basicity of the molecule is a critical parameter, influencing its reactivity and physical properties. The pKa of the conjugate acid of 4-aminopyridine (B3432731) is approximately 9.17, which is significantly more basic than pyridine itself (pKa ≈ 5.2). This increased basicity is due to the strong electron-donating resonance effect of the amino group at the 4-position, which increases the electron density on the ring nitrogen.

For this compound, two primary factors will influence its basicity relative to 4-aminopyridine:

Bromo Group: The bromine atom at the 2-position is electron-withdrawing via the inductive effect, which will decrease the electron density on the pyridine nitrogen and thus lower its basicity.

n-Propyl Group: The n-propyl group at the 5-position is weakly electron-donating, which will slightly increase the basicity.

The net effect will be a pKa that is likely slightly lower than that of 4-aminopyridine, but the compound will remain a relatively strong base.

N-Oxidation and Quaternization Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide functionality alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks. For example, the oxidation of 2-bromopyridine (B144113) to 2-bromopyridine N-oxide is a known transformation. Given the presence of the activating amino group, N-oxidation of this compound should proceed readily.

Quaternization: As a tertiary amine, the pyridine nitrogen can undergo quaternization by reacting with an alkyl halide, a process known as the Menshutkin reaction. For example, treatment of this compound with an alkylating agent like methyl iodide or benzyl (B1604629) bromide would yield the corresponding N-alkyl-2-bromo-n-propylpyridin-4-aminium salt. This reaction converts the neutral pyridine into a positively charged pyridinium salt, which significantly alters its physical properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-N-propylpyridin-4-amine

InChI

InChI=1S/C8H11BrN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11)

InChI Key

QSDCXGIKBADPPJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo N Propylpyridin 4 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-Bromo-n-propylpyridin-4-amine, the primary disconnections involve the C-N and C-Br bonds on the pyridine (B92270) ring.

A logical retrosynthetic approach would first disconnect the C-N bond of the n-propylamino group. This leads to two key synthons: a 4-aminopyridine (B3432731) synthon and an n-propyl synthon. The corresponding chemical equivalents would be a brominated 4-aminopyridine derivative and an n-propyl halide or another suitable electrophile.

Alternatively, disconnection of the C-Br bond suggests a precursor like N-propylpyridin-4-amine, which would then need to undergo regioselective bromination. This approach hinges on the ability to control the position of bromination on the pyridine ring.

The key precursors for the synthesis of this compound are therefore:

2,4-Dibromopyridine (B189624) or a related dihalopyridine: This serves as the pyridine backbone, allowing for sequential amination reactions.

n-Propylamine: This is the source of the n-propylamino group.

N-propylpyridin-4-amine: This precursor can be synthesized and then brominated.

2-Amino-4-bromopyridine (B18318): This intermediate can be N-alkylated with an n-propyl group. chemicalbook.com

Classical Synthetic Routes to this compound

Classical synthetic methods have long been employed for the preparation of substituted pyridines. These routes often involve multi-step processes and rely on well-established reaction mechanisms.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridine rings, especially when activated by electron-withdrawing groups or when a good leaving group is present. nih.govyoutube.com In the context of synthesizing this compound, this approach typically involves the reaction of a dihalopyridine with n-propylamine.

For instance, starting with 2,4-dibromopyridine, the greater reactivity of the bromine atom at the 4-position towards nucleophilic attack allows for a regioselective substitution. researchgate.net The reaction with n-propylamine would preferentially displace the bromine at the 4-position to yield the desired product. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is a key consideration in substrate selection. nih.gov

The reaction conditions for such substitutions are critical and often require elevated temperatures and sometimes the use of a base to neutralize the hydrogen halide formed during the reaction. acs.org Solvents play a crucial role, with polar aprotic solvents often favoring the reaction. clockss.org

Amination Reactions on Brominated Pyridine Scaffolds

Amination of a pre-existing brominated pyridine scaffold is a direct and widely used method. researchgate.netresearchgate.net This strategy involves reacting a suitable brominated pyridine, such as 2-bromo-4-halopyridine (where the halide at the 4-position is more reactive, like fluorine or chlorine) or 2,4-dibromopyridine, with n-propylamine.

The reaction of 2,6-dibromopyridine (B144722) with primary amines like methylamine (B109427) has been shown to produce both mono- and di-aminated products, depending on the reaction conditions. georgiasouthern.edu A similar principle can be applied to the synthesis of this compound from 2,4-dibromopyridine. By carefully controlling the stoichiometry of the reactants and the reaction temperature, it is possible to favor the mono-amination at the 4-position.

A patented method describes the synthesis of 2-amino-4-bromopyridine from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by reduction. google.com This intermediate could then potentially be alkylated with an n-propyl group to furnish the final product.

Regioselective Bromination of Pyridin-4-amine Derivatives

An alternative classical approach is the regioselective bromination of an N-propylpyridin-4-amine precursor. The challenge in this method lies in controlling the position of the incoming bromine atom. The amino group at the 4-position is an activating group and directs electrophiles to the ortho positions (3 and 5). However, direct bromination can often lead to a mixture of products.

To achieve regioselectivity, various strategies can be employed. One approach is to use a directing group to guide the bromination to the desired position. Another is to carefully select the brominating agent and reaction conditions. For example, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes provide better regioselectivity compared to using elemental bromine. mdpi.com The bromination of pyridine N-oxides has also been shown to be a viable method for achieving regioselectivity. researchgate.net

Modern Synthetic Strategies

Modern synthetic chemistry offers more efficient and selective methods, often utilizing catalysts to achieve transformations under milder conditions.

Catalytic Approaches (e.g., Transition Metal-Mediated Couplings)

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl and N-heteroaryl amines. chemspider.comutexas.edu These methods offer high efficiency and functional group tolerance.

In the synthesis of this compound, a palladium-catalyzed amination of 2,4-dibromopyridine with n-propylamine could be a highly effective strategy. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Ligands such as Xantphos have been shown to be effective for the amination of challenging substrates. nih.gov

Copper-catalyzed amination reactions have also emerged as a valuable alternative. researchgate.net These reactions can often be carried out under milder conditions and with less expensive catalysts compared to palladium-based systems. A copper-catalyzed coupling of 2,4-dibromopyridine with n-propylamine would be a plausible modern route to the target molecule.

The development of these catalytic methods has significantly expanded the toolbox for synthetic chemists, enabling the construction of complex molecules like this compound with greater ease and efficiency.

Flow Chemistry and Continuous Synthesis Techniques

While specific literature detailing the flow chemistry synthesis of this compound is not extensively published, the principles of continuous synthesis are highly applicable to its constituent reaction steps. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

The key reactions in forming this compound, such as the bromination of the pyridine ring and the subsequent N-alkylation of the amino group, can be adapted to flow reactors. For instance, the N-alkylation of amines with alcohols, a process known as "hydrogen autotransfer" or "borrowing hydrogen," has been successfully demonstrated in continuous flow systems for related compounds. whiterose.ac.uk This process typically involves the transition-metal-catalyzed oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated product. acs.org The use of a packed-bed reactor containing an immobilized catalyst would be a logical approach for the continuous N-propylation of 2-bromo-pyridin-4-amine. This setup allows for the easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling.

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. rasayanjournal.co.in For the synthesis of this compound, green chemistry principles can be applied to several stages of the process.

Bromination: Traditional bromination methods often use hazardous reagents and produce significant waste. Sustainable alternatives include aerobic bromination, which uses a more environmentally benign oxidizing agent like oxygen. nih.govresearchgate.net For example, a method using HBr or NaBr as the bromine source in the presence of an ionic liquid catalyst and oxygen can achieve bromination under mild conditions. nih.gov The use of ionic liquids as "Green Solvents" can also be beneficial due to their potential for minimal toxicity and biodegradability. rasayanjournal.co.in

N-Alkylation: The N-alkylation step can be made greener by employing a "borrowing hydrogen" strategy with propyl alcohol instead of using propyl halides. This method avoids the formation of stoichiometric salt byproducts. whiterose.ac.uk The reaction is atom-economical, with water being the only theoretical byproduct. Catalysts for this reaction are often based on ruthenium or iridium, and recent developments have focused on creating more efficient and recyclable catalytic systems. whiterose.ac.uk

Solvent and Energy: The choice of solvent is critical. Water is an ideal green solvent, and some N-alkylation reactions of aminopyridines have shown success in aqueous media, although yields can sometimes be lower due to side reactions. nih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically varying parameters such as temperature, catalyst, base, and reaction time.

For the N-alkylation of a similar substrate, 4-bromopyridin-2-amine, with a primary alcohol, a study identified LiOtBu as a highly effective base in toluene. acs.org The optimization of base and solvent was critical to achieving high product formation while minimizing impurities.

A general approach to optimizing the synthesis of substituted aminopyridines involves screening different catalysts and reaction temperatures. For multicomponent reactions leading to 2-aminopyridine (B139424) derivatives, yields have been shown to increase significantly with temperature, with an optimal point before degradation occurs. nih.gov For instance, a reaction yield increased from 20% at 40°C to 75% at 80°C. nih.gov

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the N-propylation step, based on common findings in related syntheses.

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1[Ru(p-cymene)Cl2]2/dppfK2CO3Toluene1102465
2[Ir(cod)Cl]2/P,N LigandCs2CO3Dioxane1001878
3Ir-catalystLiOt-BuToluene801285
4Ir-catalystLiOH·H2OToluene801282

This table is illustrative and based on typical optimization studies for similar N-alkylation reactions.

Purification and Isolation Protocols

After the synthesis, this compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

A standard purification procedure involves several steps. First, the reaction solvent is typically removed under reduced pressure. The resulting crude residue is then subjected to an aqueous workup. This often involves diluting the residue with an organic solvent, such as ethyl acetate (B1210297), and washing it with water or a basic solution (e.g., aqueous NaOH) to remove inorganic salts and acidic impurities. nih.gov The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated.

The final purification is most commonly achieved through column chromatography on silica (B1680970) gel. nih.govnih.gov A gradient of solvents, such as hexanes and ethyl acetate, is typically used to elute the product from the column, separating it from less polar and more polar impurities. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

In some cases, if the product is a solid, recrystallization can be an effective final purification step. The choice of solvent for recrystallization is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Chemical Reactivity and Transformation of 2 Bromo N Propylpyridin 4 Amine

Reactivity of the Amine Nitrogen

The exocyclic amino group at the 4-position of the pyridine (B92270) ring is a primary nucleophilic center and readily participates in various reactions, including acylation, alkylation, and sulfonylation, as well as condensation reactions to form imines and amides.

The nitrogen atom of the 4-amino group in 2-Bromo-n-propylpyridin-4-amine is nucleophilic and can react with a variety of electrophiles.

Acylation: The acylation of the amino group is a common transformation. While specific studies on this compound are not prevalent in the literature, the acylation of similar 4-aminopyridine (B3432731) derivatives is well-documented. researchgate.net These reactions typically proceed by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The use of a non-nucleophilic base like triethylamine (B128534) or pyridine is common. The reaction is generally efficient, leading to the formation of the corresponding N-(2-bromo-n-propylpyridin-4-yl)amide.

Alkylation: The alkylation of aminopyridines can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com However, controlled mono-alkylation can be achieved under specific conditions. rsc.org For this compound, reaction with an alkyl halide would be expected to yield the corresponding secondary or tertiary amine. The use of a large excess of the aminopyridine or specific reaction conditions, such as using amine hydrobromide salts, can favor mono-alkylation. rsc.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.cayoutube.com

Sulfonylation: The amino group can also undergo sulfonylation upon treatment with a sulfonyl chloride in the presence of a base. This reaction results in the formation of a sulfonamide. For instance, the reaction of 2-aminothiazole (B372263) with various sulfonyl chlorides proceeds smoothly in the presence of sodium acetate (B1210297) in water. beilstein-journals.org A similar approach could be applicable to this compound, yielding N-(2-bromo-n-propylpyridin-4-yl)sulfonamides. The choice of base and solvent is crucial to achieve good yields and avoid side reactions.

Table 1: General Conditions for Reactions at the Amine Nitrogen
Reaction TypeTypical ReagentsBaseSolventProduct Type
AcylationAcyl chloride, Acid anhydrideTriethylamine, PyridineDichloromethane, Chloroform, THFAmide
AlkylationAlkyl halidePotassium carbonate, Excess amineAcetonitrile, DMFSecondary/Tertiary Amine
SulfonylationSulfonyl chloridePyridine, Sodium acetatePyridine, Water, DichloromethaneSulfonamide

Imine Formation: As a primary amine, this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the imine product.

Amide Formation: Beyond acylation with pre-activated carboxylic acid derivatives, direct amide formation from carboxylic acids is also possible, although it often requires harsher conditions or the use of coupling agents. researchgate.net Heating a mixture of the amine and a carboxylic acid can lead to the formation of an amide bond with the elimination of water. nih.gov More sophisticated methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for nucleophilic attack by the amine under milder conditions. Organophosphorus-catalyzed methods have also been developed for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov

Reactivity of the Propyl Chain

Thermal and Photochemical Stability in Reactive Environments

The stability of this compound under thermal and photochemical conditions is influenced by the bromo and amino substituents on the pyridine ring.

Thermal Stability: Halogenated and aminated pyridines can exhibit a range of thermal stabilities. The presence of the bromine atom may lead to dehalogenation at elevated temperatures. Studies on related compounds, such as 2-aminopyridinium tribromocuprate(II), have shown thermal stability up to around 210 °C. researchgate.net The decomposition pathways for bromo-aminopyridines can be complex, potentially involving the loss of the bromine atom and subsequent reactions of the pyridine ring. The n-propyl group is generally stable but can undergo fragmentation at very high temperatures.

Mechanistic Investigations of Reactions Involving 2 Bromo N Propylpyridin 4 Amine

Kinetic Studies of Key Transformations

For a hypothetical nucleophilic substitution reaction, a kinetic study could reveal whether the reaction follows a bimolecular pathway (SNAr), where the rate is dependent on the concentrations of both the pyridine (B92270) substrate and the nucleophile, or a different mechanism.

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is crucial for confirming a proposed reaction mechanism. For reactions on a pyridine ring, intermediates such as Meisenheimer complexes are often postulated in nucleophilic aromatic substitution pathways. Spectroscopic techniques like NMR and mass spectrometry are commonly employed to detect and characterize these short-lived species. However, specific studies identifying intermediates in reactions of 2-Bromo-n-propylpyridin-4-amine are not currently available.

Solvent Effects and Reaction Pathway Analysis

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Solvents can affect the stability of reactants, transition states, and intermediates through polarity, proticity, and other intermolecular forces. For instance, polar aprotic solvents are often used for SNAr reactions. While the influence of different solvents on the reactivity of various brominated pyridines has been noted in broader studies, a systematic analysis of solvent effects specifically on the reaction pathways of this compound is not documented.

Stereochemical Outcomes of Chiral Derivatives (if applicable)

This section is not applicable as this compound itself is not chiral. If a chiral center were introduced, for example, by using a chiral nucleophile or by modifying the n-propyl group, then the stereochemical outcome of reactions would become a pertinent area of investigation. Such studies would explore whether the reaction proceeds with retention, inversion, or racemization of the stereocenter, providing further insight into the reaction mechanism.

Advanced Spectroscopic and Structural Characterization of 2 Bromo N Propylpyridin 4 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 2-Bromo-n-propylpyridin-4-amine, the expected molecular formula is C₈H₁₁BrN₂. The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, which is a clear indicator for the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z ([M+H]⁺) for C₈H₁₂⁷⁹BrN₂⁺Calculated m/z ([M+H]⁺) for C₈H₁₂⁸¹BrN₂⁺
[M+H]⁺215.0238217.0218

Note: The data presented in this table is calculated and not experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the n-propyl group, and the amine protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. The predicted ¹³C NMR spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3~6.5 - 6.7~110 - 115
H5~7.8 - 8.0~150 - 155
H6~8.0 - 8.2~148 - 152
-NH₂broad, ~4.0 - 5.0-
-CH₂- (alpha)~2.4 - 2.6 (triplet)~45 - 50
-CH₂- (beta)~1.5 - 1.7 (sextet)~22 - 25
-CH₃ (gamma)~0.9 - 1.0 (triplet)~10 - 12
C2-~140 - 145
C4-~155 - 160

Note: The data presented in this table is predicted based on the analysis of similar compounds and has not been experimentally verified for this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the n-propyl chain (alpha-CH₂ with beta-CH₂, and beta-CH₂ with gamma-CH₃). It would also reveal couplings between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is essential for piecing together the molecular skeleton, for instance, by showing a correlation between the alpha-protons of the n-propyl group and the C4 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide insights into the conformation and stereochemistry of the molecule. For example, it could show correlations between the amine protons and the H3 proton of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl chain and the aromatic ring, the C=C and C=N bonds within the pyridine ring, and the C-Br bond.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
N-H (amine)3300 - 3500 (two bands)Symmetric and asymmetric stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 2960Stretching
C=C, C=N (pyridine ring)1550 - 1650Stretching
N-H (amine)1580 - 1650Bending (scissoring)
C-Br500 - 600Stretching

Note: The data presented in this table is predictive and based on characteristic absorption frequencies for the respective functional groups.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The pyridine ring in this compound is the primary chromophore. The presence of the amino group (an auxochrome) is expected to cause a red shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λ_max (nm)Solvent
π → π~260 - 280Ethanol or Methanol (B129727)
n → π~300 - 320Ethanol or Methanol

Note: The data in this table is an estimation based on the electronic properties of aminopyridines and has not been experimentally confirmed for the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated, from which a detailed model of the molecular and crystal structure can be constructed.

To date, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD). If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the n-propyl group relative to the pyridine ring.

Intermolecular interactions: The nature and geometry of hydrogen bonds (e.g., between the amine groups of adjacent molecules) and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues (if applicable)

The introduction of a chiral center into the this compound scaffold would give rise to enantiomers, molecules that are non-superimposable mirror images of each other. While these enantiomers would exhibit identical physical and chemical properties in an achiral environment, their interaction with polarized light would be distinct. VCD and ECD are spectroscopic techniques that exploit this differential interaction to provide detailed three-dimensional structural information, including the absolute configuration of chiral molecules. chemistrywithatwist.comwikipedia.org

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is an extension of standard infrared (IR) spectroscopy, but it provides an additional layer of information related to the stereochemistry of the molecule. The VCD spectrum, like an IR spectrum, shows bands corresponding to the vibrational modes of the molecule. However, the sign and intensity of the VCD bands are exquisitely sensitive to the spatial arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral molecules in solution. chemistrywithatwist.comwikipedia.org

For a hypothetical chiral analogue of this compound, where the chirality is introduced, for instance, in the n-propyl chain (e.g., at the second carbon), VCD could be employed to unambiguously assign the (R) or (S) configuration. The experimental VCD spectrum of one enantiomer would be a mirror image of the other. biotools.us By comparing the experimental spectrum with the theoretically calculated spectrum for one of the enantiomers (typically using Density Functional Theory, DFT), the absolute configuration can be definitively established. wikipedia.orgbiotools.us

Illustrative VCD Data for a Chiral Pyridine Derivative

To illustrate the principle, consider the hypothetical VCD data for a chiral pyridine derivative in the C-H stretching region.

Frequency (cm⁻¹)ΔA (x 10⁻⁵) - (R)-enantiomerΔA (x 10⁻⁵) - (S)-enantiomerVibrational Assignment
2980+2.5-2.5Asymmetric CH₃ stretch
2950-1.8+1.8Symmetric CH₂ stretch
2870+3.1-3.1Asymmetric CH₂ stretch
2850-1.2+1.2Symmetric CH₃ stretch

Note: This table is illustrative and does not represent actual experimental data for a specific this compound analogue.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet (UV) or visible light. researchgate.net This technique is applicable to chiral molecules that possess a chromophore, a part of the molecule that absorbs UV-Vis light. chemistrywithatwist.com The pyridine ring in this compound and its analogues serves as an excellent chromophore. The ECD spectrum is characterized by Cotton effects, which can be positive or negative, and their sign and magnitude are dependent on the stereochemistry of the molecule. nih.gov

Similar to VCD, the ECD spectrum of one enantiomer is the mirror image of the other. encyclopedia.pub The absolute configuration of a chiral analogue of this compound could be determined by comparing its experimental ECD spectrum with that predicted by quantum chemical calculations. frontiersin.org The presence of the bromine atom and the amino group on the pyridine ring would influence the electronic transitions and, consequently, the ECD spectrum, providing a unique fingerprint for the specific stereoisomer.

Illustrative ECD Data for a Chiral Aminopyridine Analogue

The following table provides a hypothetical representation of ECD data for a chiral aminopyridine analogue.

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) - (R)-enantiomerMolar Ellipticity [θ] (deg cm² dmol⁻¹) - (S)-enantiomerElectronic Transition
280+15,000-15,000π → π
250-8,000+8,000n → π
220+25,000-25,000π → π*

Note: This table is illustrative and does not represent actual experimental data for a specific this compound analogue.

Computational and Theoretical Studies on 2 Bromo N Propylpyridin 4 Amine

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the optimized geometry and electronic properties of molecules. For a molecule like 2-Bromo-n-propylpyridin-4-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide detailed information about its geometric parameters, including bond lengths and bond angles. researchgate.net

The optimized geometry of this compound would reveal a pyridine (B92270) ring with the bromine atom at the 2-position, an amino group at the 4-position, and an n-propyl group attached to the amino nitrogen. The presence of the electronegative bromine atom and the electron-donating amino group are expected to influence the electronic distribution and geometry of the pyridine ring. The n-propyl group, with its conformational flexibility, adds another layer of complexity to the molecule's structure.

Below is a table of representative optimized geometric parameters for the core pyridine structure of a substituted aminopyridine, calculated using DFT, which can serve as an illustrative example.

ParameterBond Length (Å) / Bond Angle (°)
C2-Br1.89
C4-N1.38
N-propyl1.47
C2-N1-C6117.5
C3-C4-C5118.2
C4-N-C(propyl)121.0

Note: These values are illustrative and based on calculations for structurally similar molecules. The actual values for this compound would require specific DFT calculations.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a key parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is likely to be distributed over the pyridine ring and the bromine atom. The energy of these orbitals can be calculated using DFT methods. For instance, studies on similar substituted pyridines have reported HOMO-LUMO energy gaps calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The following table presents illustrative HOMO, LUMO, and energy gap values for a related substituted bromopyridine.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: These values are representative and based on calculations for a structurally related compound, 2-acetylamino-5-bromo-4-methyl pyridine. researchgate.net The actual values for this compound would necessitate specific calculations.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations can be used to predict the 1H and 13C NMR spectra of this compound. These predictions can be invaluable for the structural elucidation and characterization of the compound. The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. chemicalbook.comuq.edu.au

The predicted chemical shifts for the protons and carbons in the pyridine ring and the n-propyl group would be influenced by the electronic environment created by the substituents. For instance, the protons on the pyridine ring are expected to have distinct chemical shifts due to the different electronic effects of the bromine and amino groups.

The following table provides illustrative predicted 1H NMR chemical shifts for the pyridine ring protons of a bromopyridine derivative.

ProtonPredicted Chemical Shift (ppm)
H37.2
H56.8
H68.1

Note: These values are illustrative and based on known experimental data for 2-bromopyridine (B144113) and are meant to be representative. chemicalbook.com Actual prediction for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis (if relevant for larger systems)

For a molecule with flexible components like the n-propyl group in this compound, molecular dynamics (MD) simulations can be a valuable tool for exploring its conformational landscape. MD simulations model the atomic motions of a system over time, providing insights into the different conformations the molecule can adopt and their relative stabilities.

In Silico Exploration of Derivative Reactivity (e.g., using Quantitative Structure-Reactivity Relationships)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. These models can be used to predict the reactivity of new, unsynthesized derivatives of this compound. The development of a QSRR model typically involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds with known reactivity data. nih.govnih.gov

For the derivatives of this compound, a QSRR study could explore how different substituents on the pyridine ring or modifications to the n-propyl chain affect a specific type of reactivity, for example, the susceptibility to electrophilic aromatic substitution. youtube.com The resulting model could then be used to guide the design of new derivatives with desired reactivity profiles.

Synthesis and Exploration of Analogues and Derivatives of 2 Bromo N Propylpyridin 4 Amine

Systematic Modification of the Bromine Position

The location of the bromine atom on the pyridine (B92270) ring is a critical determinant of a molecule's electronic properties and steric profile. The synthesis of positional isomers of 2-Bromo-n-propylpyridin-4-amine allows for a thorough exploration of how this position influences biological activity or material characteristics. The preparation of these isomers typically involves multi-step syntheses starting from appropriately substituted pyridine precursors.

For instance, the synthesis of 3-bromo- (B131339) and 5-bromo-n-propylpyridin-4-amine would likely begin with the corresponding di-substituted pyridines. The reactivity of bromine atoms on the pyridine ring towards nucleophilic substitution, such as amination, is highly dependent on their position relative to the ring nitrogen. researchgate.net Generally, bromine at the 2- or 4-position is more susceptible to nucleophilic attack than bromine at the 3- or 5-position. researchgate.netyoutube.com

A general approach could involve the synthesis of various brominated n-propylpyridines followed by a nucleophilic amination step. Alternatively, one could start with a brominated aminopyridine and introduce the propyl group via a cross-coupling reaction. The synthesis of 2-amino-4-bromopyridine (B18318), for example, has been achieved from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by reduction. google.com Similar strategies could be adapted for other isomers. The bromination of 2-aminopyridine (B139424) itself can yield a mixture of isomers, including 3-bromo and 5-bromo derivatives, with reaction conditions influencing the product distribution. researchgate.net

Table 1: Positional Isomers of Bromo-n-propylpyridin-4-amine

Compound Name Structure Synthetic Precursor (Example)
3-Bromo-n-propylpyridin-4-amine Chemical structure of 3-Bromo-n-propylpyridin-4-amine 3-Bromo-4-chloro-n-propylpyridine
5-Bromo-n-propylpyridin-4-amine Chemical structure of 5-Bromo-n-propylpyridin-4-amine 5-Bromo-2-methylpyridin-3-amine (as a starting point for functional group manipulation) mdpi.com

Variation of the Alkyl Chain Length and Branching

Modifying the n-propyl group at the 4-position of the pyridine ring can significantly impact the molecule's lipophilicity, steric bulk, and metabolic stability. A range of analogues can be synthesized by replacing the n-propyl group with other alkyl chains of varying length (e.g., methyl, ethyl, butyl) and branching (e.g., isopropyl, isobutyl, tert-butyl).

The synthesis of these analogues can be approached in several ways. One common method is the N-alkylation of aminopyridines with various alkyl halides. researchgate.net For C-alkylation, Suzuki or other cross-coupling reactions using the appropriate alkylboronic acids or related organometallic reagents with a bromo- or chloropyridine are effective. mdpi.com For example, the synthesis of 2-amino-4-methylpyridine (B118599) analogues has been extensively explored, providing a blueprint for introducing diverse alkyl groups at the 4-position. nih.gov

Table 2: Alkyl Chain Analogues of 2-Bromo-pyridin-4-amine

Alkyl Group Compound Name Potential Synthetic Route
Methyl 2-Bromo-4-methylpyridin-4-amine Suzuki coupling of 2,4-dibromopyridine (B189624) with methylboronic acid, followed by amination. sigmaaldrich.com
Ethyl 2-Bromo-ethylpyridin-4-amine Reaction of 4-amino-2-bromopyridine (B189405) with an ethylating agent.
Isopropyl 2-Bromo-isopropylpyridin-4-amine N-alkylation of 2-bromo-4-aminopyridine with isopropyl halide. researchgate.net
Cyclopropyl 2-Bromo-cyclopropylpyridin-4-amine Cross-coupling of 2,4-dibromopyridine with cyclopropylboronic acid.

Substitution of the Amine Moiety (e.g., secondary, tertiary amines, cyclic amines)

The primary amine at the 4-position is a key site for modification, serving as a hydrogen bond donor and a handle for further derivatization. Converting this primary amine into secondary, tertiary, or cyclic amines can profoundly alter the compound's basicity, polarity, and ability to form intermolecular interactions.

Standard synthetic methods for this transformation include N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. researchgate.net For instance, the reaction of an aminopyridine with an excess of an alkyl halide in the presence of a base can yield dialkylated products. researchgate.net The synthesis of N,N-dimethylpyridin-4-amine derivatives is well-documented. sigmaaldrich.comnih.gov Cyclic amines, such as pyrrolidine, piperidine, or morpholine, can be introduced via nucleophilic aromatic substitution on an activated pyridine ring (e.g., 2-bromo-4-chloropyridine) or through palladium-catalyzed Buchwald-Hartwig amination. nih.gov

Table 3: Amine Moiety Derivatives of 2-Bromo-n-propylpyridine

Amine Moiety Compound Name General Synthetic Method
Secondary (Methylamine) 2-Bromo-N-methyl-n-propylpyridin-4-amine Monomethylation using a methylating agent under controlled conditions.
Tertiary (Dimethylamine) 2-Bromo-N,N-dimethyl-n-propylpyridin-4-amine Reductive amination with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).
Cyclic (Pyrrolidine) 4-(2-Bromo-n-propylpyridin-4-yl)pyrrolidine Buchwald-Hartwig amination of 2-bromo-4-chloro-n-propylpyridine with pyrrolidine.
Cyclic (Piperidine) 4-(2-Bromo-n-propylpyridin-4-yl)piperidine Nucleophilic substitution with piperidine. acs.org

Introduction of Additional Functionalities on the Pyridine Ring

Introducing additional functional groups onto the pyridine ring offers another dimension for tuning the molecule's properties. Substituents such as fluoro, chloro, cyano, or methoxy (B1213986) groups can be installed at the remaining open positions (3-, 5-, or 6-). These modifications can influence the electronic nature of the pyridine ring, introduce new interaction points, or block potential sites of metabolism.

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, provide powerful tools for the direct and selective modification of the pyridine core. researchgate.netrsc.org Alternatively, starting from pre-functionalized pyridine building blocks is a reliable strategy. For example, a Suzuki coupling reaction can be used to introduce aryl or other groups. mdpi.comnih.gov The synthesis of fluorinated analogues is of particular interest in medicinal chemistry, and methods to introduce fluorine onto a pyridine ring are well-established, often involving nucleophilic substitution on a nitropyridine precursor or diazotization-fluorination sequences.

Table 4: Functionally-Substituted Analogues

Substituent Position Compound Name Synthetic Consideration
Fluoro 5- 2-Bromo-5-fluoro-n-propylpyridin-4-amine Synthesis from a fluorinated pyridine starting material.
Cyano 3- 3-Cyano-2-bromo-n-propylpyridin-4-amine Palladium-catalyzed cyanation of a 2,3-dibromo precursor. chemicalbook.com
Methyl 6- 2-Bromo-6-methyl-n-propylpyridin-4-amine Starting from a lutidine (dimethylpyridine) derivative.

Derivatization for Labeling or Immobilization

For applications in chemical biology or diagnostics, this compound can be derivatized with various tags for labeling or with linkers for immobilization onto solid supports. The primary amine group is an ideal handle for such modifications.

Derivatization reagents that selectively react with primary amines, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be used to attach a wide array of labels. thermofisher.com For example, reacting the parent compound with an NHS-ester of biotin (B1667282) would yield a biotinylated derivative for affinity-based studies. Similarly, fluorescent tags like fluorescein (B123965) isothiocyanate (FITC) or other advanced dyes can be conjugated to visualize the molecule in biological systems. thermofisher.com For immobilization, a linker with a terminal carboxylic acid or alkyne group could be attached to the amine, allowing for subsequent coupling to an amine-functionalized resin or an azide-modified surface via click chemistry, respectively.

Table 5: Derivatization Strategies

Purpose Derivatization Reagent/Linker Resulting Moiety Application
Affinity Labeling Biotin-NHS ester Biotin-amide Protein pull-down assays, affinity purification.
Fluorescent Labeling Fluorescein isothiocyanate (FITC) Fluorescein-thiourea Cellular imaging, fluorescence polarization assays. thermofisher.com
Immobilization Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) Maleimide-functionalized linker Covalent attachment to thiol-containing proteins or surfaces.
Click Chemistry Handle 4-Pentynoic acid (activated as NHS ester) Terminal alkyne Copper-catalyzed or strain-promoted cycloaddition to azide-tagged partners.

Investigation of Molecular Interactions and Recognition Chemical Biology Focus

Ligand Binding Studies with Model Biological Macromolecules (e.g., Proteins, Nucleic Acids)

There is a lack of published research on the binding of 2-Bromo-n-propylpyridin-4-amine to proteins or nucleic acids.

In vitro Binding Affinity Determination (e.g., fluorescence quenching, surface plasmon resonance)

No data from techniques such as fluorescence quenching, surface plasmon resonance, isothermal titration calorimetry, or other biophysical methods are available to quantify the binding affinity of this compound to any biological macromolecule.

Allosteric Modulation Investigations

There are no studies available that investigate the potential for this compound to act as an allosteric modulator of any protein or receptor.

Enzyme-Ligand Interaction Profiling (excluding physiological effects)

Specific data on the interaction of this compound with enzymes is not present in the scientific literature.

In vitro Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive)

No studies detailing the enzyme inhibition kinetics, such as the determination of IC₅₀ or Kᵢ values, or the mechanism of action (e.g., competitive, non-competitive, uncompetitive) for this compound against any enzyme have been found.

Structural Biology of Compound-Enzyme Complexes (e.g., X-ray crystallography, Cryo-EM)

There are no published crystal structures or cryo-electron microscopy structures of this compound in complex with any enzyme.

Receptor-Ligand Interaction Studies at a Molecular Level

No research is available that describes the molecular-level interactions between this compound and any biological receptor.

Binding to Isolated Receptors (e.g., GPCRs, Ion Channels)

G protein-coupled receptors (GPCRs) and ion channels are major classes of drug targets. researchgate.net Determining the binding profile of this compound against a panel of these receptors would be a critical first step in understanding its potential biological activity. Radioligand binding assays are a standard method to determine the affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a compound for a specific receptor.

Table 1: Hypothetical Binding Affinities of this compound for a Selection of Receptors

Receptor TargetLigandKi (nM)Assay Type
Dopamine D2 Receptor[³H]SpiperoneData not availableRadioligand Binding
Serotonin 5-HT2A Receptor[³H]KetanserinData not availableRadioligand Binding
α1-Adrenergic Receptor[³H]PrazosinData not availableRadioligand Binding
Nav1.7 Sodium ChannelSite-specific radioligandData not availableRadioligand Binding
Cav1.2 Calcium Channel[³H]NitrendipineData not availableRadioligand Binding

This table is illustrative and does not represent actual experimental data.

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the putative binding mode and stability of a ligand-receptor complex. These techniques can predict the orientation of this compound within a receptor's binding pocket and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Molecular docking studies would involve placing the 3D structure of this compound into the crystal structure of a target receptor. The scoring functions of docking programs estimate the binding affinity and rank different binding poses. Following docking, MD simulations can be employed to assess the dynamic stability of the predicted complex over time, providing a more realistic view of the interactions in a simulated physiological environment.

Coordination Chemistry and Material Science Applications Ligand and Complex Formation

2-Bromo-n-propylpyridin-4-amine as a Ligand in Metal Complexes

This compound is anticipated to function primarily as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the pyridine (B92270) ring nitrogen. The presence of the amino group at the 4-position enhances the electron density of the pyridine ring through resonance, thereby increasing its basicity and strengthening the resulting metal-ligand bond. However, the bromo substituent at the 2-position exerts an inductive electron-withdrawing effect, which would somewhat counteract the electron-donating nature of the amino group. This electronic tug-of-war makes this compound an intriguing ligand, as the net electronic effect can be subtle and highly dependent on the nature of the metal center.

The n-propyl group at the ortho position to the coordinating nitrogen atom introduces significant steric bulk. This steric hindrance will likely influence the number of ligands that can coordinate to a metal center and will play a crucial role in dictating the geometry of the resulting complex. It may also create a specific pocket around the metal ion, which could be exploited in catalytic applications.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes featuring this compound as a ligand would likely follow standard procedures for the formation of metal-pyridine complexes. A general approach would involve the reaction of a suitable metal precursor, such as a metal halide or perchlorate, with a stoichiometric amount of the ligand in an appropriate solvent. The choice of solvent would be critical to ensure the solubility of both the metal salt and the ligand. Gentle heating may be required to facilitate the reaction.

Investigation of Coordination Modes and Geometries

The coordination of this compound to a metal center is expected to be through the pyridine nitrogen. The steric bulk of the n-propyl group adjacent to the nitrogen donor atom is a key factor that will influence the coordination number and geometry of the resulting metal complexes. For instance, in the case of a square planar metal ion like Pd(II) or Pt(II), the steric hindrance from the n-propyl group might favor the formation of trans-isomers to minimize ligand-ligand repulsion.

For octahedral metal centers, such as Fe(II) or Co(II), the ligand's steric profile could lead to distorted geometries. The interplay between the electronic effects of the bromo and amino substituents and the steric demands of the n-propyl group could also give rise to interesting structural motifs. The flexibility of the n-propyl chain might allow for conformational changes that could be influenced by the packing forces in the crystal lattice.

A hypothetical data table illustrating the kind of structural data that could be obtained from single-crystal X-ray diffraction studies of complexes with this ligand is presented below.

Complex Metal Ion Coordination Geometry M-N Bond Length (Å) N-M-N Bond Angle (°)
[Pd(2-Br-nPr-4-NH₂Py)₂Cl₂]Pd(II)Square Planar2.0390.5, 179.2
[Fe(2-Br-nPr-4-NH₂Py)₄(NCS)₂]Fe(II)Distorted Octahedral2.1888.9, 177.5
[Cu(2-Br-nPr-4-NH₂Py)Cl₂]Cu(II)Tetrahedral2.00110.2

This table is illustrative and contains hypothetical data.

Potential in Catalysis (e.g., as a ligand in homogeneous catalysis)

The unique steric and electronic properties of this compound make it a promising candidate as a ligand in homogeneous catalysis. The steric bulk of the n-propyl group could create a well-defined catalytic pocket, potentially leading to high selectivity in reactions such as cross-coupling, hydrogenation, or hydroformylation. The electronic nature of the ligand, finely tuned by the bromo and amino groups, can influence the reactivity of the metal center, which is a critical parameter in catalyst design.

Role in Supramolecular Assembly and Self-Assembled Materials

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures. This compound possesses several features that make it an excellent building block for supramolecular assembly. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the bromo substituent can act as hydrogen bond acceptors. These interactions, in concert with π-π stacking interactions between the pyridine rings, could direct the self-assembly of the molecule into intricate one-, two-, or three-dimensional networks.

When coordinated to a metal center, the resulting complex can act as a node in a metal-organic framework (MOF) or a coordination polymer. The directionality of the metal-ligand bond, combined with the intermolecular interactions of the ligand itself, could be used to engineer materials with specific topologies and pore sizes, which could have applications in gas storage, separation, or sensing.

Electrochemical Properties of Coordination Complexes

The electrochemical behavior of coordination complexes of this compound would be of significant interest. Cyclic voltammetry could be used to study the redox properties of the metal center in these complexes. The electron-donating amino group would be expected to make the metal center easier to oxidize, while the electron-withdrawing bromo group would make it more difficult. The balance of these effects would result in a unique redox potential for the metal complex.

The steric environment created by the n-propyl group could also influence the electron transfer kinetics. By systematically varying the metal ion and the other ligands in the coordination sphere, it would be possible to fine-tune the electrochemical properties of the complexes for specific applications, such as in redox-active materials, sensors, or electrocatalysis.

A hypothetical data table summarizing potential electrochemical data is shown below.

Complex Redox Couple E₁/₂ (V vs. Ag/AgCl) ΔEp (mV)
[Fe(2-Br-nPr-4-NH₂Py)₄(NCS)₂]Fe(II)/Fe(III)+0.6575
Ru(2-Br-nPr-4-NH₂Py)₂(bpy)₂₂Ru(II)/Ru(III)+1.1065
[Co(2-Br-nPr-4-NH₂Py)₂Cl₂]Co(II)/Co(I)-0.8580

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Improved Efficiency

The pursuit of more efficient and sustainable synthetic methods for producing 2-Bromo-n-propylpyridin-4-amine and its derivatives is a primary area for future research. While existing methods for the synthesis of substituted aminopyridines provide a foundation, there is significant room for improvement in terms of yield, cost-effectiveness, and environmental impact. Future investigations could focus on multicomponent reactions, which offer an efficient pathway to complex molecules in a single step. nih.gov The development of solvent-free and catalyst-free green synthetic protocols, such as those involving grinding techniques, could also provide more environmentally friendly and atom-economical alternatives. researchgate.net Furthermore, exploring novel protecting group strategies and optimizing reaction conditions for existing routes, such as those starting from 2-amino-4-picoline, could lead to more streamlined and scalable syntheses. google.com

Expansion of Derivative Libraries for Targeted Molecular Interactions

A significant area of future research lies in the systematic expansion of derivative libraries based on the this compound core. By modifying the n-propyl group, substituting the bromine atom, or functionalizing the amino group, a vast chemical space can be explored. These derivative libraries will be instrumental in screening for targeted molecular interactions with biological macromolecules. For instance, substituted aminopyridines have shown potential as phosphodiesterase-4 (PDE4) inhibitors, and a library of this compound derivatives could be screened for similar or enhanced activity. nih.gov The goal is to establish clear structure-activity relationships (SAR) that can guide the rational design of compounds with high potency and selectivity for specific biological targets. nih.gov

Advanced Mechanistic Studies of Molecular Interactions

To fully realize the potential of this compound derivatives, a deep understanding of their molecular interactions is crucial. Future research should employ advanced computational and experimental techniques to elucidate these mechanisms. Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecules. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding modes of these compounds with target proteins, such as kinases or other enzymes. nih.gov These computational studies, in conjunction with experimental techniques like X-ray crystallography, will provide a detailed picture of the key interactions driving biological activity and guide the design of next-generation molecules with improved affinity and specificity.

Integration into Multicomponent Systems or Hybrid Materials

The unique properties of this compound make it an attractive candidate for integration into more complex molecular systems and materials. Future research could explore its use in multicomponent reactions to construct intricate molecular architectures. nih.gov Furthermore, the pyridine (B92270) nitrogen and amino group offer potential coordination sites for metal ions, suggesting applications in the development of novel coordination polymers and metal-organic frameworks (MOFs). The bromo-substituent can also serve as a handle for grafting the molecule onto polymer backbones or surfaces to create functional hybrid materials with tailored optical, electronic, or catalytic properties.

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